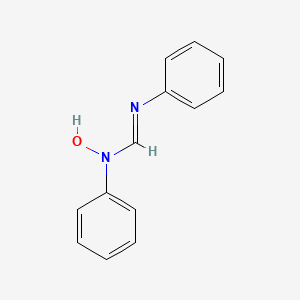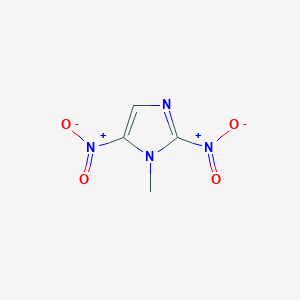![molecular formula C4H10NO4PS B14004808 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane CAS No. 4921-73-7](/img/structure/B14004808.png)
1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane is an organophosphorus compound with the molecular formula C₄H₁₀NO₄PS. It is known for its unique structure, which includes an ethoxy group, a sulfinylamino group, and a phosphoryl group. This compound has a molecular weight of 199.16500 g/mol and a density of 1.39 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane can be synthesized through the reaction of diethyl phosphoramidate with sulfur dioxide and ethanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a temperature of around 215.3ºC .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as distillation and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various alkoxy-substituted derivatives.
Scientific Research Applications
1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
- Diethyl sulfinylphosphoramidate
- Diethyl N-sulfinylphosphoramidate
- N-diethoxyphosphoryl-sulfur imide oxide
Comparison: 1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
4921-73-7 |
|---|---|
Molecular Formula |
C4H10NO4PS |
Molecular Weight |
199.17 g/mol |
IUPAC Name |
1-[ethoxy-(sulfinylamino)phosphoryl]oxyethane |
InChI |
InChI=1S/C4H10NO4PS/c1-3-8-10(6,5-11-7)9-4-2/h3-4H2,1-2H3 |
InChI Key |
YHNPGWUMOMFYGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(N=S=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


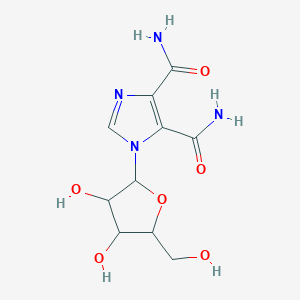
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)


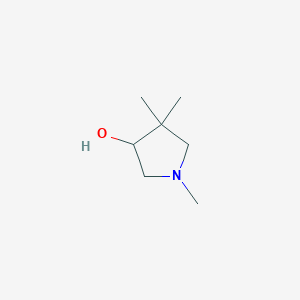
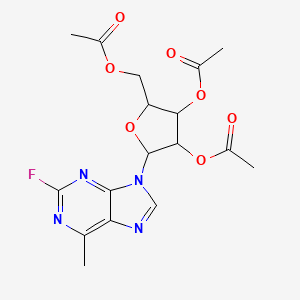
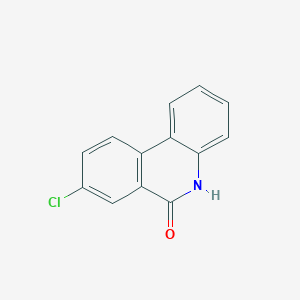
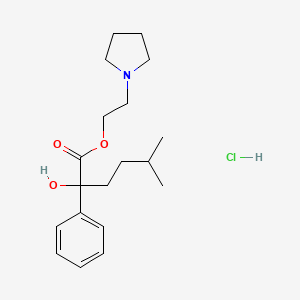
![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)

![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
